molecular formula C18H17N3O4S B2532796 N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 923179-03-7

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2532796
CAS No.: 923179-03-7
M. Wt: 371.41
InChI Key: VPVGHTUEBUUBMB-UHFFFAOYSA-N
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Description

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and differentiation . Additionally, this compound may bind to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may activate or inhibit transcription factors, which are proteins that regulate the transcription of specific genes. This can result in altered levels of proteins involved in cell cycle regulation, apoptosis, and metabolic pathways . Furthermore, this compound has been observed to affect cellular energy production by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive, where the compound competes with the natural substrate for binding, or non-competitive, where it binds to a different site on the enzyme . Additionally, this compound may interact with DNA or RNA, affecting gene expression by altering the transcription or translation processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or varying pH levels . Long-term exposure to this compound can lead to sustained changes in cellular processes, including prolonged inhibition of enzyme activity and altered gene expression patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-ethoxyphenyl isocyanate with a thiazole derivative. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a furan-2-carboxamide moiety makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-2-24-14-7-5-12(6-8-14)19-16(22)10-13-11-26-18(20-13)21-17(23)15-4-3-9-25-15/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVGHTUEBUUBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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